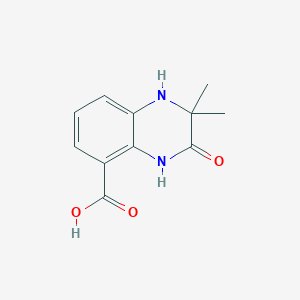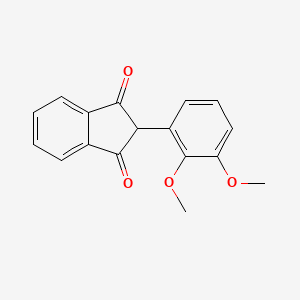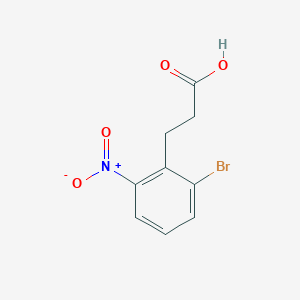
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique quinoxaline core, which is a bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include substituted quinoxalines, reduced tetrahydroquinoxalines, and various functionalized derivatives that can be further utilized in different applications .
科学的研究の応用
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Similar Compounds:
Quinoxaline: The parent compound with a similar core structure but lacking the dimethyl and carboxylic acid substitutions.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.
Indole Derivatives: Compounds with a similar bicyclic structure containing nitrogen atoms.
Uniqueness: The presence of the carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry and various research fields .
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)10(16)12-8-6(9(14)15)4-3-5-7(8)13-11/h3-5,13H,1-2H3,(H,12,16)(H,14,15) |
InChIキー |
YZGUDTWQNMJMNL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC2=C(C=CC=C2N1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)



![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)

